KIRA-7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

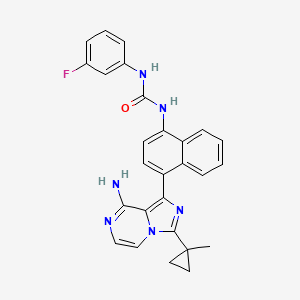

分子式 |

C27H23FN6O |

|---|---|

分子量 |

466.5 g/mol |

IUPAC名 |

1-[4-[8-amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea |

InChI |

InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35) |

InChIキー |

BMEJPYIGRYVVEF-UHFFFAOYSA-N |

正規SMILES |

CC1(CC1)C2=NC(=C3N2C=CN=C3N)C4=CC=C(C5=CC=CC=C54)NC(=O)NC6=CC(=CC=C6)F |

製品の起源 |

United States |

Foundational & Exploratory

KIRA-7: A Deep Dive into its Mechanism of Action as an Allosteric IRE1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIRA-7 is a potent and specific small molecule inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its allosteric inhibition of IRE1α's endoribonuclease (RNase) activity. We present a summary of its in vitro and in vivo efficacy, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the UPR and developing novel therapeutics targeting this critical cellular stress pathway.

Introduction to this compound and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and modification of a significant portion of the proteome. Perturbations to this delicate environment, such as nutrient deprivation, hypoxia, or genetic mutations, can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins, and enhancing ER-associated degradation (ERAD). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

IRE1α is a central player in the UPR. It is a transmembrane protein with both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The canonical function of the IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus and drives the expression of genes involved in restoring ER function.

Dysregulation of the IRE1α pathway has been implicated in a variety of diseases, including metabolic disorders, inflammatory conditions, neurodegenerative diseases, and fibrosis.[1] Consequently, IRE1α has emerged as a promising therapeutic target. This compound is an imidazopyrazine compound that has been identified as a potent and selective allosteric inhibitor of IRE1α.[1][2][3][4] This guide will elucidate the precise mechanism by which this compound modulates IRE1α activity and its downstream consequences.

Mechanism of Action of this compound

This compound functions as a kinase-inhibiting RNase attenuator (KIRA). It exerts its inhibitory effect on IRE1α through an allosteric mechanism.[1][2][3][5][6]

Allosteric Inhibition of the IRE1α RNase Domain

This compound binds to the ATP-binding pocket of the IRE1α kinase domain.[1][2][3][6] This binding event stabilizes a specific conformation of the kinase domain that is incompatible with the conformational changes required for the activation of the RNase domain. By locking the kinase domain in this inactive state, this compound allosterically prevents the RNase domain from carrying out its function, most notably the splicing of XBP1 mRNA.[1][2] This leads to a reduction in the levels of spliced XBP1 (XBP1s) and a subsequent decrease in the expression of UPR target genes such as the Binding-immunoglobulin protein (BiP) and C/EBP homologous protein (CHOP).[2][4]

The following diagram illustrates the signaling pathway of IRE1α and the inhibitory action of this compound:

Caption: The IRE1α signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| IRE1α Kinase IC50 | 110 nM (0.11 µM) | [2][3][4][5][6] |

| IRE1α RNase IC50 | 0.22 µM | [5][7] |

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Parameter | Details | Observed Effect | Reference |

| Animal Model | C57BL/6 mice | - | [2][4] |

| Induction of Fibrosis | Intraperitoneal injection of bleomycin (B88199) | - | [2][4] |

| This compound Dosage | 5 mg/kg | - | [2][4] |

| Administration Route | Intraperitoneal injection | - | [2][4] |

| Dosing Schedule | Daily for 14 days | - | [2][4] |

| Downstream Markers | |||

| Spliced XBP1 (sXBP1) | Decreased | Compared to vehicle-treated, bleomycin-exposed mice. | [2][4] |

| ATF4 | Decreased | Compared to vehicle-treated, bleomycin-exposed mice. | [2][4] |

| BiP mRNA | Decreased | Significantly decreased compared to elevated levels in bleomycin-exposed mice. | [2][4] |

| CHOP mRNA | Decreased | Significantly decreased compared to elevated levels in bleomycin-exposed mice. | [2][4] |

| Collagen 1A1 mRNA | Decreased | Significantly decreased. | [2][4] |

| Fibronectin mRNA | Decreased | Significantly decreased. | [2][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro IRE1α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the kinase activity of IRE1α.

Methodology:

-

Recombinant Enzyme: Purified recombinant human IRE1α cytoplasmic domain is used as the enzyme source.

-

Substrate: A synthetic peptide substrate for the IRE1α kinase is utilized.

-

ATP: A fixed concentration of ATP, typically near the Km value for IRE1α, is included in the reaction.

-

Inhibitor: A serial dilution of this compound is pre-incubated with the IRE1α enzyme.

-

Reaction Initiation and Detection: The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay where the signal is inversely proportional to the amount of remaining ATP.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

In Vitro IRE1α RNase (XBP1 Splicing) Inhibition Assay

Objective: To determine the IC50 of this compound against the RNase activity of IRE1α.

Methodology:

-

Recombinant Enzyme: Activated, autophosphorylated recombinant human IRE1α cytoplasmic domain is used.

-

RNA Substrate: A synthetic, fluorescently labeled RNA oligonucleotide containing the XBP1 mRNA splice sites is used as the substrate.

-

Inhibitor: A serial dilution of this compound is pre-incubated with the activated IRE1α enzyme.

-

Reaction Initiation and Detection: The RNase reaction is initiated by the addition of the RNA substrate. Cleavage of the RNA substrate by IRE1α separates a fluorophore and a quencher, leading to an increase in fluorescence. The reaction is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The rate of the RNase reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined as described for the kinase assay.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of pulmonary fibrosis.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Fibrosis: A single dose of bleomycin (e.g., 1.5 units/kg) is administered to the mice, often via orotracheal or intraperitoneal injection, to induce lung injury and subsequent fibrosis.

-

Treatment: this compound (e.g., 5 mg/kg) or a vehicle control is administered to the mice, typically via intraperitoneal injection, on a daily basis for a specified duration (e.g., 14 days), starting at the time of bleomycin administration.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and lung tissues are harvested for analysis.

-

Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.

-

Gene Expression Analysis: Total RNA is extracted from lung tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of key UPR and fibrosis markers, including spliced XBP1, BiP, CHOP, collagen 1A1, and fibronectin.

-

The following diagram outlines the general workflow for the in vivo study:

Caption: A generalized workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a well-characterized allosteric inhibitor of IRE1α. Its mechanism of action, involving the binding to the kinase domain to inhibit the RNase function, provides a targeted approach to modulate the Unfolded Protein Response. The quantitative data from both in vitro and in vivo studies demonstrate its potency and potential therapeutic utility in diseases driven by ER stress and IRE1α hyperactivation, such as pulmonary fibrosis. The experimental protocols outlined in this guide provide a foundation for further research into this compound and other modulators of the IRE1α pathway. This comprehensive understanding of this compound's mechanism of action is crucial for its continued development and for advancing our knowledge of the complex role of the UPR in health and disease.

References

- 1. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]

- 4. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]

The Role of KIRA-7 in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) homeostasis. Dysregulation of the UPR is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. One of the key sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α activates its RNase domain, leading to the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other mRNAs through a process known as regulated IRE1-dependent decay (RIDD). While the initial UPR is adaptive, chronic activation can lead to a "terminal" UPR and apoptosis. KIRA-7 is a small molecule inhibitor that allosterically targets the kinase domain of IRE1α, thereby inhibiting its RNase activity. This whitepaper provides an in-depth technical overview of the role of this compound in modulating the UPR, with a focus on its mechanism of action, experimental validation, and therapeutic potential.

Introduction to the Unfolded Protein Response and IRE1α

The endoplasmic reticulum (ER) is responsible for the folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's folding capacity, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the unfolded protein response (UPR), a complex signaling network that aims to restore ER homeostasis.[1] The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[2]

IRE1α is the most conserved of the UPR sensors.[3] In an unstressed state, IRE1α is held in an inactive, monomeric form by the ER chaperone BiP (binding immunoglobulin protein).[3] Upon accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization and trans-autophosphorylation of its kinase domain.[2] This phosphorylation event activates the C-terminal RNase domain, which then initiates two key downstream signaling events:

-

XBP1 mRNA Splicing: The activated IRE1α RNase excises a 26-nucleotide intron from the mRNA of the transcription factor XBP1.[4] This unconventional splicing event results in a frameshift, leading to the translation of a potent transcriptional activator, spliced XBP1 (XBP1s).[4] XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby enhancing the cell's capacity to manage unfolded proteins.[4][5]

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged or severe ER stress, the RNase activity of IRE1α can also target a broader range of mRNAs localized to the ER for degradation.[6] This process, known as RIDD, can reduce the protein load on the ER but can also contribute to apoptosis by degrading mRNAs encoding essential proteins.[2]

The balance between the adaptive signaling through XBP1s and the pro-apoptotic signaling through RIDD is a critical determinant of cell fate under ER stress. A shift towards sustained RIDD activity is a hallmark of the "terminal" UPR.[7][8]

This compound: An Allosteric Inhibitor of IRE1α

This compound is an imidazopyrazine compound that acts as a potent and selective inhibitor of IRE1α.[7][8] Unlike direct RNase inhibitors, this compound functions allosterically by binding to the ATP-binding pocket of the IRE1α kinase domain.[7][8] This binding event stabilizes an inactive conformation of the kinase, which in turn prevents the activation of the RNase domain.

Mechanism of Action

The binding of this compound to the IRE1α kinase domain has the following key consequences:

-

Inhibition of Autophosphorylation: By occupying the ATP-binding site, this compound prevents the trans-autophosphorylation of IRE1α, a critical step for its activation.[9]

-

Allosteric Inhibition of RNase Activity: The conformational change induced by this compound binding to the kinase domain is transmitted to the RNase domain, rendering it inactive. This allosteric inhibition is a key feature of this compound's mechanism.[10][11]

-

Suppression of Downstream Signaling: As a result of RNase inhibition, this compound effectively blocks both XBP1 mRNA splicing and RIDD activity.[10][11] This leads to a reduction in the levels of XBP1s and prevents the degradation of RIDD substrates.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (IRE1α Kinase) | 110 nM | Recombinant | [10][11] |

| IC50 (IRE1α RNase) | 0.22 µM | Recombinant | [1] |

| In Vivo Dosage (Mouse) | 5 mg/kg/day (i.p.) | C57BL/6 mice | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IRE1α Kinase Activity Assay

This assay measures the ability of this compound to inhibit the kinase activity of IRE1α.

Principle: The assay quantifies the amount of ADP produced from ATP by the kinase activity of purified IRE1α using a commercially available kit such as the Transcreener® ADP² Kinase Assay.

Materials:

-

Purified recombinant IRE1α

-

Transcreener® ADP² Kinase Assay Kit (or similar)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

384-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a 2X Substrate Mix containing 10 µM ATP and 1 µM MBP in Assay Buffer.

-

Prepare a 2X enzyme solution of IRE1α at the desired concentration (e.g., EC₈₀ concentration determined from an enzyme titration) in Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer containing a constant percentage of DMSO.

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound dilutions or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the 2X enzyme solution to each well.

-

-

Initiate Reaction:

-

Add 5 µL of the 2X Substrate Mix to each well to start the reaction.

-

Mix gently and incubate at 37°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the Transcreener® ADP² Kinase Assay.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value from the dose-response curve.

-

XBP1 Splicing Assay (RT-PCR)

This assay is used to determine the effect of this compound on IRE1α-mediated splicing of XBP1 mRNA in cells.

Principle: Total RNA is extracted from cells treated with an ER stress inducer and this compound. RT-PCR is then performed using primers that flank the 26-nucleotide intron in XBP1 mRNA. The unspliced and spliced forms of XBP1 can be distinguished by size on an agarose (B213101) gel.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin)

-

This compound

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcription kit

-

PCR reagents

-

Primers for XBP1 (Human):

-

Forward: 5'-CCT TGT GGT TGA GAA CCA GG-3'

-

Reverse: 5'-GAA GAG GCA ACA GCG TCA GA-3'

-

-

Agarose gel electrophoresis system

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.

-

Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin) for 4-6 hours.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

PCR Amplification:

-

Perform PCR using the XBP1 primers to amplify the region containing the splice site.

-

PCR conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 sec, 60°C for 30 sec, and 72°C for 30 sec, with a final extension at 72°C for 5 min.

-

-

Gel Electrophoresis:

-

Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 product will be larger than the spliced product (by 26 bp).

-

-

Data Analysis:

-

Quantify the band intensities of the unspliced and spliced XBP1 products to determine the percentage of splicing.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell viability under conditions of ER stress.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color that can be quantified by spectrophotometry.

Materials:

-

Cell line of interest

-

ER stress inducer

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Cell Treatment:

-

Treat the cells with various concentrations of this compound and/or an ER stress inducer for 24-48 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Therapeutic Potential and Future Directions

The ability of this compound to selectively inhibit the RNase activity of IRE1α and thereby suppress the terminal UPR has significant therapeutic implications. In preclinical studies, this compound has shown efficacy in models of diseases characterized by chronic ER stress, such as pulmonary fibrosis.[7][8] By preventing the pro-apoptotic effects of sustained IRE1α activation, this compound may offer a novel therapeutic strategy for a range of conditions.

Future research will likely focus on:

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds.

-

Evaluating the efficacy of this compound in a broader range of disease models.

-

Investigating the potential for combination therapies with other agents that target different arms of the UPR or other disease-related pathways.

-

Identifying biomarkers to predict which patients are most likely to respond to this compound therapy.

Conclusion

This compound represents a promising new class of molecules that can selectively modulate the unfolded protein response by allosterically inhibiting the RNase activity of IRE1α. Its ability to shift the balance from a terminal, pro-apoptotic UPR to a more adaptive response holds great promise for the treatment of a variety of diseases driven by chronic ER stress. The experimental protocols and data presented in this technical guide provide a foundation for further investigation into the therapeutic potential of this compound and other IRE1α inhibitors.

References

- 1. This compound |CAS:1937235-76-1 Probechem Biochemicals [probechem.com]

- 2. mesoscale.com [mesoscale.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. XBP1 mRNA splicing assay [bio-protocol.org]

- 9. Islet cell ER stress assay [bio-protocol.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | TargetMol [targetmol.com]

KIRA-7 and Endoplasmic Reticulum Stress: A Technical Guide to Targeting the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis under chronic stress. One of the three main branches of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), a key transducer of ER stress signals. IRE1α possesses both kinase and endoribonuclease (RNase) activity. Its RNase function is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation. KIRA-7 is a small molecule inhibitor that allosterically targets the kinase domain of IRE1α, thereby inhibiting its RNase activity. This technical guide provides an in-depth overview of this compound, its mechanism of action on the UPR pathways, a summary of its quantitative effects, and detailed experimental protocols for its study.

The Unfolded Protein Response and the Role of IRE1α

The UPR is orchestrated by three ER-resident transmembrane proteins: IRE1α, PERK (protein kinase RNA-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6)[1]. Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (binding immunoglobulin protein), also known as GRP78[2][3]. Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation[3].

The activation of IRE1α involves its dimerization and autophosphorylation, which in turn activates its C-terminal RNase domain[4][5]. The primary substrate for this RNase activity is the mRNA encoding XBP1[6]. IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a translational frameshift that produces the active transcription factor XBP1s[6][7]. XBP1s then translocates to the nucleus to activate the transcription of genes that enhance the protein-folding capacity of the ER[8]. In cases of prolonged or severe ER stress, IRE1α can also initiate apoptotic signaling pathways[9][10].

This compound: A Potent and Specific Inhibitor of IRE1α

This compound is an imidazopyrazine compound that acts as a potent inhibitor of IRE1α[11][12]. It functions by binding to the ATP-binding site within the kinase domain of IRE1α, which allosterically inhibits its RNase activity[12][13]. This inhibition prevents the splicing of XBP1 mRNA, thereby attenuating the downstream signaling of the IRE1α branch of the UPR.

Mechanism of Action of this compound

The mechanism of this compound's inhibitory action on IRE1α is illustrated in the following signaling pathway diagram.

Caption: Mechanism of IRE1α activation and inhibition by this compound.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting IRE1α and its downstream effects on UPR markers.

| Parameter | Value | Assay Type | Reference |

| IC50 (IRE1α kinase) | 110 nM | Kinase activity assay | [11][12][14] |

| IC50 (IRE1α RNase) | 220 nM | RNase activity assay | [15][16] |

| Caption: Table 1: In Vitro Inhibitory Activity of this compound. |

| Marker | Treatment | Effect | Model System | Reference |

| Spliced XBP1 | This compound (5 mg/kg, i.p., daily for 14 days) | Decreased | Bleomycin-induced pulmonary fibrosis in C57BL6 mice | [11][13] |

| ATF4 | This compound (5 mg/kg, i.p., daily for 14 days) | Decreased | Bleomycin-induced pulmonary fibrosis in C57BL6 mice | [11] |

| BiP mRNA | This compound (5 mg/kg, i.p., daily for 14 days) | Decreased | Bleomycin-induced pulmonary fibrosis in C57BL6 mice | [11] |

| CHOP mRNA | This compound (5 mg/kg, i.p., daily for 14 days) | Decreased | Bleomycin-induced pulmonary fibrosis in C57BL6 mice | [11] |

| Caption: Table 2: In Vivo Effects of this compound on UPR Markers. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an IRE1α inhibitor like this compound.

Caption: General workflow for in vitro evaluation of this compound.

Western Blot Analysis of IRE1α Phosphorylation

This protocol is for detecting the activated, phosphorylated form of IRE1α.

Materials:

-

Cells or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

Bradford assay reagent

-

SDS-PAGE gels (6% or 8%)

-

PVDF membrane

-

Blocking buffer: 5% BSA in TBST

-

Primary antibody: anti-phospho-IRE1α (Ser724)

-

Primary antibody: anti-total IRE1α

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer. Determine protein concentration using the Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel. Due to the high molecular weight of IRE1α (~110 kDa), use a lower percentage gel for better separation.

-

Protein Transfer: Transfer proteins to a PVDF membrane. For high molecular weight proteins, an extended transfer at 4°C is recommended.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk-based blocking buffers as they may contain phosphoproteins that increase background.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IRE1α antibody (diluted in 1% BSA in TBST) overnight at 4°C.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL substrate.

-

Stripping and Re-probing: To determine total IRE1α levels, strip the membrane and re-probe with an antibody against total IRE1α.

qPCR for UPR Gene Expression (XBP1 Splicing)

This protocol allows for the quantitative measurement of spliced XBP1 mRNA.

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., High Capacity cDNA Reverse Transcription Kit)

-

SYBR Green or TaqMan master mix

-

Primers specific for spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u), or primers flanking the splice site.

-

qPCR instrument

Procedure:

-

RNA Isolation: Isolate total RNA from cells or tissues according to the kit manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

-

qPCR Reaction Setup: Prepare a master mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and water. Aliquot the master mix into qPCR plates and add the cDNA template.

-

qPCR Program: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension[17].

-

Data Analysis: Analyze the amplification data. The level of XBP1 splicing can be expressed as the ratio of spliced XBP1 to total XBP1 mRNA[18].

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and/or an ER stress-inducing agent for the desired duration.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TdT reaction mix (TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation: Fix and permeabilize the cells or tissue sections.

-

TdT Labeling: Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber. This allows the TdT enzyme to add labeled dUTPs to the 3'-OH ends of fragmented DNA[2][10].

-

Washing: Wash the samples to remove unincorporated nucleotides.

-

Detection: Visualize the labeled cells using a fluorescence microscope or quantify the apoptotic cell population by flow cytometry[19].

Conclusion

This compound is a valuable research tool for investigating the role of the IRE1α pathway in ER stress-related cellular processes and diseases. Its potent and specific inhibition of IRE1α RNase activity allows for the targeted dissection of this branch of the UPR. The experimental protocols provided in this guide offer a framework for researchers to study the effects of this compound and other IRE1α modulators in various in vitro and in vivo models. A thorough understanding of the mechanism of action of such inhibitors and standardized methodologies for their evaluation are crucial for the development of novel therapeutic strategies targeting ER stress pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. clyte.tech [clyte.tech]

- 3. 4.5. Cell Viability MTT Assay [bio-protocol.org]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. idtdna.com [idtdna.com]

- 8. elearning.unite.it [elearning.unite.it]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 11. tandfonline.com [tandfonline.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. stackscientific.nd.edu [stackscientific.nd.edu]

- 18. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

KIRA-7's Impact on XBP1 Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of KIRA-7, a small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), on the splicing of X-box binding protein 1 (XBP1) mRNA. This compound allosterically inhibits the endoribonuclease (RNase) activity of IRE1α, a key sensor of endoplasmic reticulum (ER) stress, thereby modulating the unfolded protein response (UPR). This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for researchers investigating the therapeutic potential of targeting the IRE1α-XBP1 axis.

Introduction: The IRE1α-XBP1 Signaling Pathway in ER Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations to this environment, such as increased protein synthesis, nutrient deprivation, or hypoxia, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

One of the most conserved branches of the UPR is mediated by the ER-resident transmembrane protein, inositol-requiring enzyme 1α (IRE1α). IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[1] A primary substrate for this RNase activity is the mRNA of the transcription factor X-box binding protein 1 (XBP1).

Activated IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u). This unconventional splicing event results in a translational frameshift, producing the active, spliced form of the XBP1 protein (XBP1s).[2] XBP1s then translocates to the nucleus and acts as a potent transcription factor, upregulating the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby enhancing the cell's capacity to manage unfolded proteins.[2]

Given its central role in the UPR, the IRE1α-XBP1 pathway has emerged as a promising therapeutic target for a variety of diseases characterized by chronic ER stress, including metabolic disorders, neurodegenerative diseases, and cancer.

This compound: A Kinase-Inhibiting RNase Attenuator (KIRA) of IRE1α

This compound is an imidazopyrazine compound that acts as a potent and specific inhibitor of IRE1α.[1] It binds to the kinase domain of IRE1α, allosterically inhibiting its RNase activity.[1] This mechanism of action classifies this compound as a "kinase-inhibiting RNase attenuator" (KIRA). By inhibiting the RNase function of IRE1α, this compound effectively blocks the splicing of XBP1 mRNA, thus preventing the production of the active XBP1s transcription factor.

Quantitative Data on this compound Activity

While detailed dose-response and time-course data in tabular format are not consistently available in the public literature, the following quantitative information has been reported:

| Parameter | Value | Cell Line/System | Reference |

| IC50 (IRE1α Kinase) | 110 nM | In vitro kinase assay | [1] |

In Vivo Efficacy of this compound:

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Bleomycin-induced pulmonary fibrosis in C57BL6 mice | 5 mg/kg this compound, daily intraperitoneal injection for 14 days | Decreased spliced XBP1 and ATF4 levels. Reduced mRNA levels of BiP and CHOP. | [1] |

Visualizing the Core Mechanisms

The IRE1α-XBP1 Signaling Pathway

Experimental Workflow for Assessing this compound's Impact

Detailed Experimental Protocols

RT-PCR for XBP1 Splicing Analysis

This protocol allows for the qualitative and semi-quantitative assessment of XBP1 mRNA splicing. The primers are designed to flank the 26-nucleotide intron, yielding different sized PCR products for the unspliced (XBP1u) and spliced (XBP1s) forms.

Materials:

-

Cultured cells treated with an ER stress inducer and/or this compound

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

-

Taq DNA polymerase and dNTPs

-

PCR thermal cycler

-

Agarose (B213101) gel electrophoresis system

-

DNA loading dye and ladder

-

Gel imaging system

Primer Sequences (Human XBP1):

-

Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

Procedure:

-

RNA Isolation: Isolate total RNA from treated and control cells according to the manufacturer's protocol of the chosen RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

PCR Amplification:

-

Set up a PCR reaction with the following components:

-

cDNA template

-

Forward and reverse primers (10 µM each)

-

Taq DNA polymerase

-

dNTPs

-

PCR buffer

-

-

Use the following thermal cycling conditions:

-

Initial denaturation: 94°C for 3 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final extension: 72°C for 5 minutes

-

-

-

Agarose Gel Electrophoresis:

-

Prepare a 2.5-3% agarose gel.

-

Load the PCR products mixed with DNA loading dye.

-

Run the gel until sufficient separation of the bands is achieved.

-

Expected band sizes:

-

XBP1u: ~479 bp

-

XBP1s: ~453 bp

-

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light using a gel imaging system.

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

-

Western Blot for Phospho-IRE1α and XBP1s

This protocol is for detecting the activated (phosphorylated) form of IRE1α and the spliced XBP1 protein.

Materials:

-

Protein lysates from treated and control cells

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-IRE1α (Ser724)

-

Rabbit anti-XBP1s

-

Mouse or rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Lysate Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Load 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control.

-

Cell Viability Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a resazurin-based assay.

Materials:

-

Cultured cells

-

96-well plates

-

This compound at various concentrations

-

Resazurin (B115843) sodium salt solution

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable tool for investigating the role of the IRE1α-XBP1 signaling pathway in health and disease. Its specific inhibition of IRE1α's RNase activity provides a means to dissect the downstream consequences of XBP1 splicing. The protocols outlined in this guide offer a robust framework for researchers to study the effects of this compound and other modulators of this critical ER stress response pathway. Further research, particularly the generation of comprehensive quantitative data on the dose- and time-dependent effects of this compound in various cellular contexts, will be crucial for advancing its potential as a therapeutic agent.

References

The Discovery and Synthesis of KIRA-7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of KIRA-7, a potent and allosteric inhibitor of Inositol-Requiring Enzyme 1α (IRE1α). This compound has emerged as a significant tool compound for studying the Unfolded Protein Response (UPR) and holds therapeutic potential for diseases associated with endoplasmic reticulum (ER) stress, such as pulmonary fibrosis.

Introduction to this compound

This compound is a small molecule belonging to the imidazopyrazine class of compounds.[1] It functions as a Kinase-Inhibiting RNase Attenuator (KIRA), binding to the ATP-binding site of the IRE1α kinase domain to allosterically inhibit its endoribonuclease (RNase) activity.[1][2] This mechanism of action makes this compound a valuable tool for dissecting the complex signaling pathways of the UPR.

Discovery and Rationale

The discovery of this compound and other KIRA compounds stemmed from research aimed at modulating the IRE1α pathway, a critical sensor of ER stress.[2] The rationale was to develop molecules that could selectively attenuate the pro-apoptotic and inflammatory signaling downstream of IRE1α's RNase activity while potentially preserving its adaptive functions. This led to the exploration of ATP-competitive inhibitors that could allosterically control the RNase domain.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, a general synthetic approach for related imidazo[1,5-a]pyrazine (B1201761) derivatives can be inferred. The synthesis of the core scaffold likely involves a multi-step process.

General Synthetic Scheme (Hypothetical)

A plausible, though unconfirmed, synthetic route to the imidazo[1,5-a]pyrazine core may involve the condensation of a substituted aminopyrazine with an α-haloketone, followed by cyclization. The subsequent functionalization at various positions would then lead to the final this compound structure.

It is important to note that this represents a generalized scheme, and the specific reagents, reaction conditions, and purification methods for the synthesis of this compound would require access to the original synthetic chemistry literature, which is not currently available. Commercial vendors offer custom synthesis of this compound, indicating that the synthetic route is established but proprietary.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting the IRE1α protein, a key transducer of the Unfolded Protein Response (UPR). Under conditions of ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity has two main downstream consequences: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.

This compound, by binding to the kinase domain, allosterically inhibits this RNase activity. This leads to a reduction in the levels of spliced XBP1 (XBP1s), a potent transcription factor that upregulates genes involved in protein folding and degradation.

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Parameter | Value | Target/System | Reference |

| IC50 | 110 nM | IRE1α Kinase | [1] |

| In Vivo Dosage | 5 mg/kg | C57BL/6 Mice | [3] |

Experimental Protocols

In Vitro IRE1α Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of IRE1α.

Materials:

-

Recombinant human IRE1α

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-33P]ATP or non-radioactive ATP and anti-phosphoserine antibody

-

Test compound (this compound) dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter paper (for radioactive assay)

-

Scintillation counter or plate reader

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing recombinant human IRE1α, MBP, and various concentrations of this compound in kinase assay buffer.

-

Incubate the mixture at room temperature for 15-20 minutes.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Allow the reaction to proceed at 30°C for a defined period (e.g., 45 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the IC50 value.

XBP1 Splicing Assay

This cellular assay is used to determine the effect of this compound on IRE1α RNase activity by measuring the splicing of XBP1 mRNA.

Materials:

-

Cell line (e.g., alveolar epithelial cell line MLE12)

-

ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

PCR primers flanking the XBP1 splice site

-

Taq polymerase

-

Agarose (B213101) gel and electrophoresis equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce ER stress by adding tunicamycin or thapsigargin (B1683126) and incubate for an additional 4-6 hours.

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform PCR using primers that amplify both unspliced (uXBP1) and spliced (sXBP1) forms of XBP1 mRNA.

-

Separate the PCR products on a high-resolution agarose gel. The spliced product will be smaller than the unspliced product due to the removal of a 26-nucleotide intron.

-

Visualize and quantify the band intensities to determine the extent of splicing inhibition.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This animal model is used to evaluate the anti-fibrotic efficacy of this compound.

Animal Model:

-

C57BL/6 mice (typically 8-12 weeks old)

Procedure:

-

Induce pulmonary fibrosis by a single intratracheal or oropharyngeal administration of bleomycin (B88199) (e.g., 1.5 units/kg).

-

Administer this compound or vehicle control to the mice. A typical regimen is 5 mg/kg via intraperitoneal injection daily for 14 to 28 days, starting either at the time of bleomycin administration (preventative model) or after fibrosis is established (therapeutic model).[3]

-

Monitor the animals for changes in body weight and overall health.

-

At the end of the study, euthanize the mice and collect lung tissue for endpoint analysis.

Endpoint Analysis:

-

Histology: Process lung tissue for histological staining (e.g., Masson's trichrome) to visualize collagen deposition and assess the degree of fibrosis using a semi-quantitative scoring system such as the Ashcroft score.

-

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical measure of fibrosis.

-

Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Collagen 1A1, Fibronectin) and ER stress markers (e.g., BiP, CHOP) in lung tissue via qRT-PCR.

-

Western Blotting: Analyze the protein levels of spliced XBP1 and other UPR-related proteins in lung tissue lysates.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the IRE1α pathway in health and disease. Its allosteric mechanism of inhibiting the RNase activity of IRE1α provides a nuanced approach to modulating the UPR. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound in their studies of ER stress and related pathologies. Further investigation into the therapeutic potential of this compound and related compounds is warranted, particularly in the context of fibrotic diseases.

References

An In-depth Technical Guide to the Allosteric Inhibition of IRE1α RNase Activity by KIRA-7

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2] The inositol-requiring enzyme 1α (IRE1α) is the most conserved transducer of the UPR, acting as a sensor and effector that helps restore homeostasis.[1] However, under chronic or irremediable ER stress, IRE1α signaling can switch from a pro-survival to a pro-apoptotic role.[3][4] This dual functionality makes IRE1α a compelling therapeutic target for a range of diseases, including fibrosis, diabetes, and certain cancers.[4][5][6] KIRA-7 is a potent small-molecule inhibitor that modulates IRE1α's activity through a novel allosteric mechanism, offering a valuable tool for research and a promising scaffold for drug development.[3][5][7] This guide provides a detailed technical overview of the IRE1α signaling pathway, the specific mechanism of this compound, quantitative data on its activity, and the key experimental protocols used for its characterization.

The IRE1α Signaling Pathway

IRE1α is a type I transmembrane protein with a dual-function cytosolic domain possessing both serine/threonine kinase and endoribonuclease (RNase) activities.[2][8] Its activation is a tightly regulated, multi-step process.

2.1 Activation Mechanism Under normal conditions, IRE1α is maintained in an inactive, monomeric, or dimeric state, partly through its association with the ER chaperone BiP (Binding immunoglobulin protein).[1][2] Upon the accumulation of unfolded proteins, BiP dissociates from the luminal domain of IRE1α to assist in protein folding.[1][2] This dissociation allows IRE1α molecules to dimerize and subsequently form higher-order oligomers.[9][10][11]

This oligomerization facilitates the trans-autophosphorylation of the kinase domains, which is a prerequisite for the activation of the C-terminal RNase domain.[8][10][12] The formation of a specific "back-to-back" dimer of the cytosolic domains is thought to be the conformation that renders the RNase active.[12][13]

2.2 Downstream Signaling Once activated, the IRE1α RNase has two primary functions:

-

XBP1 mRNA Splicing: The most well-characterized function of IRE1α is the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1).[1][14][15] IRE1α excises a 26-nucleotide intron from the XBP1 mRNA.[16] This frameshift results in the translation of a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[14][15][16]

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of high or prolonged ER stress, the RNase activity of IRE1α expands its substrate repertoire to include a wide range of ER-localized mRNAs.[4][14] This process, known as RIDD, reduces the protein load on the ER but can also lead to apoptosis by degrading mRNAs essential for cell survival.[4][14]

Caption: The IRE1α branch of the Unfolded Protein Response.

This compound: Mechanism of Allosteric Inhibition

This compound (Kinase-Inhibiting RNase Attenuator 7) is an imidazopyrazine compound designed to modulate the activity of IRE1α.[5][7] Unlike direct RNase inhibitors, this compound functions through an allosteric mechanism by targeting the kinase domain.[3][5][7]

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the IRE1α kinase domain.[13][17] This binding event locks the kinase domain in a conformation that is incompatible with the formation of the RNase-active "back-to-back" dimer.[13][17] By preventing the necessary conformational changes and oligomerization driven by the kinase, this compound effectively attenuates the downstream RNase activity, a mechanism shared by the KIRA class of compounds.[3][4][13] This allosteric inhibition is highly coupled; occupancy of the ATP-binding site by this compound directly correlates with the degree of RNase inhibition.[13]

Caption: this compound binds the kinase domain to prevent RNase activation.

Quantitative Data Summary

This compound demonstrates potent inhibition of both the kinase and RNase functions of IRE1α. The quantitative data for this compound and related compounds are summarized below.

| Compound | Target | Assay Type | IC₅₀ Value | Reference |

| This compound | IRE1α Kinase | Biochemical | 110 nM | [7][18] |

| This compound | IRE1α RNase | Biochemical | 220 nM | [19] |

| KIRA6 | IRE1α RNase | Biochemical | ~300 nM | [4] |

| KIRA8 | IRE1α RNase | Biochemical | Nanomolar Potency | [3][20] |

| STF-083010 | IRE1α RNase | Biochemical | 25 µM | [3] |

Note: IC₅₀ values can vary based on specific assay conditions. KIRA7 is noted to have comparable potency to KIRA6.[3]

Key Experimental Methodologies

The characterization of this compound's allosteric inhibition of IRE1α involves several key in vitro and cell-based assays.

Caption: A generalized workflow for assessing this compound's activity.

5.1 In Vitro IRE1α RNase Activity Assay

This assay directly measures the enzymatic activity of recombinant IRE1α on an RNA substrate and its inhibition by this compound.

-

Objective: To determine the IC₅₀ of this compound against the RNase activity of purified IRE1α.

-

Principle: A synthetic RNA substrate, often a short sequence containing the XBP1 splice sites, is labeled with a fluorophore and a quencher at opposite ends.[13] Cleavage of the substrate by IRE1α separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

-

Protocol Outline:

-

Reagents: Recombinant human IRE1α cytosolic domain (kinase and RNase domains), fluorescently labeled RNA substrate, assay buffer (e.g., 40 mM HEPES, 100 mM KOAc, 2 mM Mg(OAc)₂, 1 mM DTT, pH ~7.4).[21][22][23]

-

Procedure: a. Serially dilute this compound in DMSO and add to wells of a microplate. b. Add recombinant IRE1α protein to the wells and pre-incubate with the compound for approximately 30 minutes at room temperature to allow for binding.[21] c. Initiate the reaction by adding the fluorescent RNA substrate. d. Monitor the increase in fluorescence over time using a plate reader at 37°C.

-

Data Analysis: Plot the reaction rates against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

5.2 Cell-Based XBP1 Splicing Assay

This assay confirms that this compound can penetrate cells and inhibit IRE1α's RNase activity on its primary endogenous substrate, XBP1 mRNA.

-

Objective: To measure the inhibition of ER stress-induced XBP1 mRNA splicing by this compound in cultured cells.

-

Principle: Upon ER stress, IRE1α splices XBP1 mRNA. The unspliced (XBP1u) and spliced (XBP1s) forms can be distinguished by size using reverse transcription polymerase chain reaction (RT-PCR).[24][25] An effective inhibitor will reduce the amount of XBP1s produced.

-

Protocol Outline:

-

Cell Culture: Plate a suitable cell line (e.g., human MCF-7 or mouse MLE12) and allow them to adhere overnight.[7][26][27]

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Induction of ER Stress: Add an ER stress-inducing agent, such as tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin, and incubate for an additional 4-8 hours.[21][25]

-

RNA Extraction and RT-PCR: a. Lyse the cells and extract total RNA. b. Perform reverse transcription to generate cDNA. c. Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.[24]

-

Analysis: Separate the PCR products on an agarose (B213101) gel. The unspliced and spliced amplicons will appear as distinct bands of different sizes. Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

-

5.3 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment.[28][29]

-

Objective: To confirm that this compound directly binds to and stabilizes IRE1α in intact cells.

-

Principle: The binding of a ligand (this compound) to its target protein (IRE1α) generally increases the protein's thermal stability.[28][29] When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement.[28][30]

-

Protocol Outline:

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound for a specified time.

-

Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein and cell debris by centrifugation.[28]

-

Detection: Analyze the amount of soluble IRE1α in the supernatant from each temperature point using Western blotting with an anti-IRE1α antibody.

-

Data Analysis: Plot the amount of soluble IRE1α against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the this compound-treated sample indicates target stabilization and therefore, direct engagement.[29][31]

-

In Vivo Efficacy

The therapeutic potential of inhibiting IRE1α with this compound has been explored in preclinical disease models. In a mouse model of idiopathic pulmonary fibrosis (IPF) induced by bleomycin (B88199), systemic administration of this compound demonstrated significant anti-fibrotic effects.[3][5] Treatment with this compound (e.g., 5 mg/kg, daily via intraperitoneal injection) at the time of bleomycin exposure decreased markers of the terminal UPR, such as spliced XBP1, and prevented the development of lung fibrosis.[5][7] Remarkably, this compound was also shown to promote the reversal of established fibrosis when administered 14 days after the initial injury.[3][20] These findings highlight the critical role of IRE1α in fibrotic diseases and validate it as a druggable target.[3][5]

Conclusion

This compound is a pivotal chemical probe for dissecting the complex roles of IRE1α in health and disease. Its well-defined allosteric mechanism, which translates ATP-competitive kinase binding into potent RNase attenuation, provides a sophisticated means of controlling UPR signaling. The comprehensive characterization of this compound through biochemical, cellular, and in vivo assays validates its utility and underscores the therapeutic promise of modulating the IRE1α pathway. This technical guide serves as a foundational resource for researchers aiming to leverage this compound to further explore the biology of ER stress and develop novel therapeutics for a host of degenerative diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]

- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of a chemical toolset for studying the paralog-specific function of IRE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endoplasmic reticulum stress activates human IRE1α through reversible assembly of inactive dimers into small oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Molecular mechanisms of human IRE1 activation through dimerization and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Functional Analysis of the Allosteric Inhibition of IRE1α with ATP-Competitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]

- 15. researchgate.net [researchgate.net]

- 16. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | TargetMol [targetmol.com]

- 19. This compound |CAS:1937235-76-1 Probechem Biochemicals [probechem.com]

- 20. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]

- 23. IRE1α RNase activity is critical for early embryo development by degrading maternal transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A conformational RNA zipper promotes intron ejection during non‐conventional XBP1 mRNA splicing | EMBO Reports [link.springer.com]

- 26. Acute Endoplasmic Reticulum Stress-Independent Unconventional Splicing of XBP1 mRNA in the Nucleus of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Investigating the Anti-Fibrotic Properties of KIRA-7

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ dysfunction and failure. A key cellular pathway implicated in the pathogenesis of fibrosis is the Unfolded Protein Response (UPR), a stress response originating from the endoplasmic reticulum (ER). One of the central mediators of the UPR is the bifunctional kinase/RNase, inositol-requiring enzyme 1α (IRE1α). Persistent activation of IRE1α can lead to a terminal UPR, promoting cellular apoptosis and a pro-fibrotic environment. This technical guide delves into the anti-fibrotic properties of KIRA-7, a small molecule inhibitor of IRE1α. We will explore its mechanism of action, summarize key preclinical data, provide detailed experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Role of IRE1α in Fibrosis

Endoplasmic reticulum (ER) stress is a condition where the ER's protein-folding capacity is overwhelmed. This activates the UPR, a signaling network aimed at restoring homeostasis. However, under conditions of chronic or irremediable ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, a state often referred to as the "terminal" UPR. The IRE1α pathway is a critical component of the UPR. Upon activation, IRE1α's RNase domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in ER-associated degradation and protein folding. However, prolonged IRE1α activation can also lead to the degradation of other mRNAs and the activation of apoptotic signaling cascades, contributing to the tissue damage and inflammation that drive fibrosis.[1][2]

This compound: A Kinase-Inhibiting RNase Attenuator (KIRA) of IRE1α

This compound is an imidazopyrazine compound that acts as a potent and allosteric inhibitor of IRE1α.[3][4] It binds to the kinase domain of IRE1α, which in turn inhibits its endoribonuclease (RNase) activity.[3][4] This mechanism of action prevents the splicing of XBP1 mRNA and mitigates the downstream consequences of a terminal UPR, such as apoptosis of epithelial cells, a key event in the initiation of pulmonary fibrosis.[1][2]

Quantitative Data on the Efficacy of this compound

The anti-fibrotic potential of this compound has been primarily investigated in the context of pulmonary fibrosis. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (IRE1α Kinase Binding) | 110 nM | - | Allosteric inhibition of RNase activity. | [4] |

| XBP1 Splicing Inhibition | Demonstrated | MLE12 (mouse alveolar epithelial cells) | This compound effectively inhibits ER stress-induced XBP1 splicing. | [4] |

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

| Parameter | Treatment Regimen | Result | Significance | Reference |

| Spliced XBP1 (XBP1s) Protein Levels | Prophylactic (5 mg/kg/day IP for 14 days, starting at time of bleomycin (B88199) exposure) | Decreased | p < 0.05 | [3][4][5] |

| ATF4 Protein Levels | Prophylactic | Decreased | p < 0.05 | [3][4][5] |

| BiP mRNA Levels | Prophylactic | Significantly Decreased | p < 0.01 | [4] |

| CHOP mRNA Levels | Prophylactic | Significantly Decreased | p < 0.01 | [4] |

| Collagen 1A1 mRNA Levels | Prophylactic | Significantly Decreased | p < 0.01 | [4] |

| Fibronectin mRNA Levels | Prophylactic | Significantly Decreased | p < 0.001 | [4] |

| Lung Weight | Prophylactic | Significantly Decreased | p < 0.01 | [6] |

| Hydroxyproline (B1673980) Content | Prophylactic | Significantly Decreased | p < 0.001 | [6] |

| Established Fibrosis | Therapeutic (5 mg/kg/day IP for 14 days, starting 14 days after bleomycin exposure) | Promoted reversal of fibrosis | - | [1][2] |

Experimental Protocols

In Vitro XBP1 Splicing Assay

-

Cell Line: Mouse alveolar epithelial cell line (MLE12).

-

Induction of ER Stress: Cells are treated with an ER stress-inducing agent such as tunicamycin (B1663573) or thapsigargin.

-

This compound Treatment: Cells are pre-incubated with varying concentrations of this compound prior to the addition of the ER stress inducer.

-

Analysis: RNA is extracted from the cells, and RT-PCR is performed using primers that flank the XBP1 splice site. The PCR products are then resolved on an agarose (B213101) gel to visualize the spliced and unspliced forms of XBP1 mRNA.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

-

Animal Model: C57BL/6 mice.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 units/kg) is administered to induce lung injury and subsequent fibrosis.[3]

-

This compound Administration:

-

Prophylactic Regimen: this compound is administered systemically (e.g., intraperitoneal injection at 5 mg/kg/day) starting from the day of bleomycin exposure and continuing for a specified period (e.g., 14 days).[3][4][5]

-

Therapeutic Regimen: this compound administration (e.g., 5 mg/kg/day, IP) is initiated at a later time point after bleomycin instillation (e.g., 14 days) to assess its effect on established fibrosis.[1][2]

-

-

Endpoint Analysis:

-

Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

-

Biochemical Analysis: Lung hydroxyproline content, a quantitative measure of collagen, is determined.

-

Gene and Protein Expression: Lung tissue is processed for quantitative PCR (qPCR) to measure the mRNA levels of fibrotic markers (e.g., Collagen 1A1, Fibronectin) and UPR-related genes (e.g., BiP, CHOP). Western blotting is used to assess the protein levels of key UPR mediators like spliced XBP1 and ATF4.[3][4][5]

-

Visualizations

This compound Mechanism of Action in the IRE1α Signaling Pathway

Caption: this compound inhibits the RNase activity of activated IRE1α, preventing XBP1 mRNA splicing and subsequent pro-fibrotic signaling.

Experimental Workflow for Prophylactic Treatment in Bleomycin-Induced Pulmonary Fibrosis

Caption: Prophylactic treatment workflow for evaluating this compound in the bleomycin-induced fibrosis model.

Logical Relationship of this compound's Anti-Fibrotic Action

Caption: this compound interrupts the progression from ER stress to fibrosis by inhibiting sustained IRE1α activation.

Conclusion and Future Directions

The preclinical data strongly support the anti-fibrotic properties of this compound through its targeted inhibition of the IRE1α pathway. Its ability to not only prevent the onset of fibrosis but also to promote the reversal of established fibrosis in a murine model of pulmonary fibrosis is particularly promising.[1][2] These findings highlight IRE1α as a viable therapeutic target for fibrotic diseases. Further research is warranted to explore the efficacy of this compound and other IRE1α inhibitors in a broader range of fibrotic conditions, and to ultimately translate these findings into clinical applications for patients suffering from diseases such as idiopathic pulmonary fibrosis (IPF).[1][3]

References

- 1. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

KIRA-7: A Technical Guide to its Attenuation of Pro-Apoptotic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract